4-Bromo-3,5-dimethylisoxazole
Overview
Description
4-Bromo-3,5-dimethylisoxazole, also known as 3,5-dimethyl-4-bromoisoxazole, is a halogenated heterocyclic compound with the molecular formula C5H6BrNO. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-dimethylisoxazole is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription .
Mode of Action
This compound acts as an acetyl-lysine-mimetic bromodomain ligand . It binds to the bromodomains of BRD4, inhibiting its function . This interaction disrupts the ability of BRD4 to bind to acetylated histones, thereby affecting gene expression .
Biochemical Pathways
By inhibiting BRD4, this compound affects various biochemical pathways. BRD4 is involved in the regulation of transcription, and its inhibition can lead to changes in the expression of multiple genes . The exact pathways affected can depend on the specific cellular context.
Pharmacokinetics
Its molecular weight (176.01 g/mol) suggests that it could potentially be well-absorbed, but further studies are needed to confirm this.
Result of Action
The inhibition of BRD4 by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected and the cellular context. For example, it could potentially affect cell proliferation, differentiation, or survival .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dimethylisoxazole has been identified as an acetyl-lysine-mimetic bromodomain ligand . It binds to bromodomains, which are protein modules that recognize acetylated lysine residues . This interaction is crucial in the regulation of gene transcription .
Cellular Effects
In cellular studies, derivatives of this compound have shown strong antiproliferative effects on MV4;11 acute myeloid leukemia cells . These effects were similar to those observed for other bromodomain inhibitors and genetic BRD4 knockdown .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bromodomains, acting as a reader of the lysine acetylation state . This binding interaction plays a crucial role in the regulation of gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylisoxazole can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylisoxazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:
- 3,5-Dimethylisoxazole is dissolved in DMF.
- N-bromosuccinimide is added to the solution.
- The mixture is heated to 75°C for 3 hours.
- The reaction mixture is then diluted with ethyl acetate and washed with sodium bicarbonate solution, thiosulfate solution, water, and brine.
- The organic layer is dried, and the solvent is removed under reduced pressure to obtain the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the reaction of this compound with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
n-Butyllithium: Used for the formation of boronic acid derivatives.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Boronic Acid Derivatives: Formed through reactions with n-butyllithium.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-3,5-dimethylisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in studying the biological functions of bromodomain-containing proteins and their role in gene regulation.
Comparison with Similar Compounds
3,5-Dimethylisoxazole: A non-halogenated derivative with similar structural features.
3,5-Dimethyl-4-isoxazolecarbaldehyde: A derivative with an aldehyde functional group.
(3,5-Dimethylisoxazol-4-yl)methanamine: A derivative with an amine functional group.
Uniqueness: 4-Bromo-3,5-dimethylisoxazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZPSUAMYIFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312447 | |
Record name | 4-Bromo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10558-25-5 | |
Record name | 10558-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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